molecular formula C5H5N3O B1347374 N-(2-pyrimidinyl)formamide CAS No. 31354-57-1

N-(2-pyrimidinyl)formamide

Cat. No.: B1347374
CAS No.: 31354-57-1
M. Wt: 123.11 g/mol
InChI Key: ANCSTOBSCOWSPF-UHFFFAOYSA-N
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Description

N-(2-pyrimidinyl)formamide is a compound that belongs to the class of formamido pyrimidines. These compounds are characterized by the presence of a formylated amino group attached to a pyrimidine ring. Pyrimidine derivatives are widely recognized for their significant roles in various biological processes and their applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-pyrimidinyl)formamide typically involves the reaction of pyrimidine derivatives with formamide. One common method includes the cyclization of aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated with a chlorinating agent in the presence of an amide to produce 4,6-dichloropyrimidine, which is subsequently reacted with an aqueous solution of a carboxylic acid to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions: N-(2-pyrimidinyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrimidine carboxylic acids, while reduction can produce pyrimidine amines .

Mechanism of Action

The mechanism of action of N-(2-pyrimidinyl)formamide involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to its potential use as an anticancer agent. Additionally, it can modulate the activity of inflammatory mediators, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

  • N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
  • N-(pyridin-2-yl)amides
  • 2,4-dichloropyrimidine

Comparison: N-(2-pyrimidinyl)formamide is unique due to its specific formylated amino group attached to the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it exhibits a broader range of applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

N-pyrimidin-2-ylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-4-8-5-6-2-1-3-7-5/h1-4H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCSTOBSCOWSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292264
Record name formamidopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31354-57-1
Record name NSC81210
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81210
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name formamidopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-PYRIMIDINYL)-FORMAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The crude nitropyrimidine (25.32 g) from above was suspended in formamide (150 ml) and 90% formic acid (50 ml) and the suspension was warmed to 70° C. in a water bath. Sodium dithionite was carefully added to the warm suspension and then boiled for 15-20 minutes. The reaction mixture was diluted with hot water (300 ml), treated with charcoal and then boiled for an additonal 20-25 minutes, filtered through celite, cooled and concentrated under reduced pressure to give formamido-pyrimidine which was collected by filtration, washed with acetone, and dried under vacuum at 56° C.
Quantity
25.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the choice of anion influence the dimensionality and structure of silver(I) complexes with N-(2-pyrimidinyl)formamide?

A1: The research demonstrates that the choice of anion significantly impacts the structure of silver(I) complexes with this compound (L). [] For instance, reactions with ClO4−, BF4−, and SO3CF3− anions result in the formation of 1-D polymeric chains with varying coordination geometries around the silver center. These chains are further interconnected through anion interactions (Ag---O, Ag---F) and π-π stacking, leading to 3-D supramolecular frameworks. Interestingly, using SbF6− as the anion leads to the formation of a 0-D monomeric complex, highlighting the role of anion size and coordination ability in dictating the final structure.

Q2: What types of non-covalent interactions are important in dictating the solid-state packing of these metal complexes?

A2: The research highlights the importance of various non-covalent interactions, including hydrogen bonding and π-π stacking, in dictating the solid-state packing of the metal complexes. [] For example, in the silver(I) complexes, C-H---Ag intramolecular hydrogen bonding, intermolecular Ag---F and Ag---O interactions, and hydrogen bonds between the cationic units and anions contribute to the formation of intricate 3-D supramolecular frameworks. Similarly, in the copper(II) complexes, self-complementary double C-H---X and N-H---X (X = O or F) hydrogen bonds link molecules to form 2-D layers, further influencing the overall solid-state packing.

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